
ent-Paroxetinhydrochlorid
Übersicht
Beschreibung
“ent-Paroxetine Hydrochloride” is a compound with the molecular formula C19H21ClFNO3 . It is also known by other names such as “Paroxetine impurity D” and "(3R,4S)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine hydrochloride" . The molecular weight of this compound is 365.8 g/mol .
Synthesis Analysis
Paroxetine is a potent inhibitor of serotonin reuptake and is widely prescribed for the treatment of depression and other neurological disorders . The synthesis of paroxetine and the possibility to prepare derivatives with a specific substitution pattern that may allow their use as biological probes is an attractive topic especially for medicinal chemists engaged in neurosciences research . Most of the methods allowed to prepare paroxetine in 4-9 steps with an overall yield of 9-66% .
Molecular Structure Analysis
The molecular structure of “ent-Paroxetine Hydrochloride” includes a benzodioxol group attached to a piperidine ring via a methoxy bridge . The piperidine ring is also attached to a fluorophenyl group . The compound also includes a hydrochloride group .
Chemical Reactions Analysis
There are ongoing studies on the total synthesis of paroxetine, which is a key intermediate for “ent-Paroxetine Hydrochloride”. These studies are organized according to the reagent that was used as a starting material .
Wissenschaftliche Forschungsanwendungen
Behandlung von schweren depressiven Störungen (MDD)
ent-Paroxetinhydrochlorid: ist ein starkes Antidepressivum, das zur Behandlung von MDD eingesetzt wird. Es ist bekannt für seine Wirksamkeit bei der Reduzierung der Symptome von Depression, zu denen anhaltende Traurigkeit, Interessenverlust an Aktivitäten und verschiedene körperliche und kognitive Störungen gehören . Formulierungen mit kontrollierter Freisetzung der Verbindung, wie z. B. PAXIL® CR, wurden entwickelt, um einen stabilen Medikamentenspiegel im Blutkreislauf zu erhalten und so die Compliance der Patienten zu verbessern und Nebenwirkungen zu minimieren .
Angststörungen und soziale Phobien
Die Verbindung wurde zur Behandlung von Angststörungen, einschließlich sozialer Phobien, eingesetzt. Es wirkt durch die Modulation der Neurotransmitteraktivität im Gehirn, wobei es insbesondere auf das Serotoninsystem abzielt, um Gefühle intensiver Angst und Furcht zu lindern . Diese Anwendung ist besonders relevant angesichts der hohen Prävalenz von Angststörungen in verschiedenen Altersgruppen .
Pharmakodynamische Analyse
This compound: war Gegenstand pharmakodynamischer Studien, um seine Bindungsmechanismen an verschiedene therapeutische Ziele zu verstehen. Diese Studien sind entscheidend für die Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen. Die Wechselwirkung der Verbindung mit molekularen Zielen wie CYP, MAT und GRK2 wurde eingehend analysiert .
Entwicklung pharmazeutischer Formulierungen
Es wurden Forschungsarbeiten durchgeführt, um einschichtige Tabletten mit kontrollierter Freisetzung von This compound als vereinfachte Alternative zu den komplexeren zweischichtigen Tabletten zu entwickeln. Ziel dieser Forschung ist es, das Risiko einer Schichtablösung zu vermeiden und den Herstellungsprozess zu vereinfachen, wodurch das Medikament zugänglicher und kostengünstiger wird .
Molekularer Wirkmechanismus
Untersuchungen zum molekularen Wirkmechanismus von This compound liefern Einblicke, wie die Verbindung auf molekularer Ebene mit Proteinen und Liganden interagiert. Das Verständnis dieser Wechselwirkungen ist grundlegend für die Entwicklung neuer Therapeutika, die auf spezifische an psychiatrischen Störungen beteiligte Pfade abzielen können .
Profiling von Arzneimittelverunreinigungen
This compound: dient als Referenzverbindung bei der Identifizierung und Charakterisierung von Verunreinigungen in pharmazeutischen Produkten. Mithilfe von Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) können Forscher Verunreinigungen nachweisen und quantifizieren und so die Sicherheit und Wirksamkeit von Medikamenten gewährleisten .
Wirkmechanismus
Target of Action
Ent-Paroxetine Hydrochloride, also known as Paroxetine impurity D, is a selective serotonin reuptake inhibitor (SSRI) used to treat various disorders . Its primary target is the serotonin (SERT) receptor . The SERT receptor plays a crucial role in maintaining the balance of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
Ent-Paroxetine Hydrochloride enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin by the SERT receptor . This inhibition raises the level of serotonin in the synaptic cleft, which can alleviate various symptoms associated with disorders such as depression and anxiety .
Biochemical Pathways
The action of Ent-Paroxetine Hydrochloride affects the serotonergic pathway in the brain . By inhibiting the reuptake of serotonin, it increases the concentration of this neurotransmitter in the synaptic cleft, enhancing serotonergic neurotransmission . This can lead to downstream effects such as mood elevation and reduction of anxiety .
Pharmacokinetics
Ent-Paroxetine Hydrochloride is mostly absorbed by the digestive system after oral administration . It is partly metabolized by CYP2D6 into inactive metabolites . The pharmacokinetic characteristics of Ent-Paroxetine Hydrochloride can alter with dosage, leading to nonlinear pharmacokinetics and increased exposure with time . Covariate analysis revealed that dose, formulation, and sex had a significant effect on the pharmacokinetic parameters of Paroxetine .
Result of Action
The molecular and cellular effects of Ent-Paroxetine Hydrochloride’s action are primarily related to its impact on serotonergic neurotransmission . By increasing the concentration of serotonin in the synaptic cleft, it can alleviate symptoms of disorders such as depression and anxiety . Additionally, it has been found to induce an inflammatory response via activation of the PI3K signaling pathway .
Action Environment
The action, efficacy, and stability of Ent-Paroxetine Hydrochloride can be influenced by various environmental factors. It’s important to note that individual variants and additive effects need to be considered to optimize the dosage regimen for individual patients .
Zukünftige Richtungen
There is still room for improvement in the synthesis of paroxetine, searching for new eco-friendly and sustainable synthetic alternatives . Further trials are needed to fully determine the role of paroxetine for relief of menopausal hot flashes . Trials should include a larger number of participants in more diverse demographic populations for longer trial durations .
Biochemische Analyse
Biochemical Properties
ent-Paroxetine Hydrochloride plays a significant role in biochemical reactions, particularly in the serotonin transporter (SERT) by inhibiting serotonin reuptake . It interacts with enzymes, proteins, and other biomolecules, stabilizing the outward-open conformation, and inhibiting serotonin transport .
Cellular Effects
ent-Paroxetine Hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by modulating serotonin levels, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of ent-Paroxetine Hydrochloride involves binding to the central substrate-binding site of SERT, thereby inhibiting serotonin transport . This binding interaction with biomolecules leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ent-Paroxetine Hydrochloride change over time. The product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of ent-Paroxetine Hydrochloride vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
ent-Paroxetine Hydrochloride is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
ent-Paroxetine Hydrochloride is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Eigenschaften
IUPAC Name |
(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELRVIPPMNMYGS-SATBOSKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595337 | |
| Record name | (3R,4S)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130855-30-0 | |
| Record name | Paroxetine hydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130855300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R,4S)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAROXETINE HYDROCHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8A4U5DP45 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



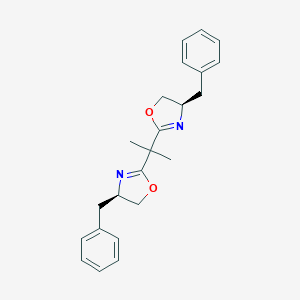
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)



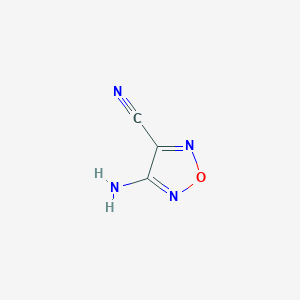

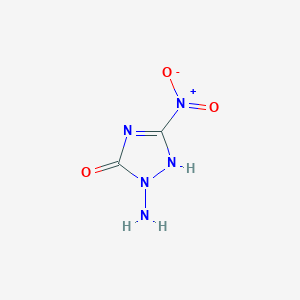
![6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B129104.png)
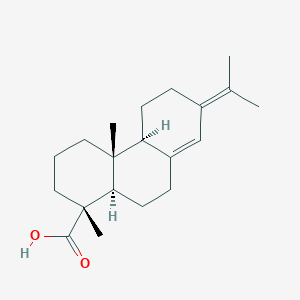


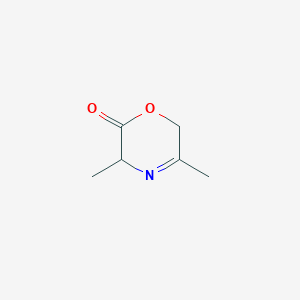
![(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B129113.png)